molecular formula C7H6N2OS B2741424 3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde CAS No. 174209-00-8

3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde

Cat. No.: B2741424
CAS No.: 174209-00-8
M. Wt: 166.2
InChI Key: GWTMCNCUQWRJDL-UHFFFAOYSA-N
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Description

3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazoles with phenacyl bromides in the presence of a catalyst such as polyethylene glycol-400 (PEG-400) under microwave irradiation . This method is advantageous due to its efficiency and the use of a biodegradable reaction medium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be scaled up, and the reaction conditions can be optimized to maximize yield and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-Methylimidazo[2,1-B]thiazole-5-carboxylic acid.

    Reduction: 3-Methylimidazo[2,1-B]thiazole-5-methanol.

    Substitution: Various substituted imidazo[2,1-B]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound is used in the synthesis of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde in biological systems involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by interacting with mitochondrial pathways and activating caspases . Molecular docking studies have revealed that the compound can bind to DNA and proteins, thereby affecting their function and leading to cell death.

Comparison with Similar Compounds

3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-5-4-11-7-8-2-6(3-10)9(5)7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTMCNCUQWRJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(N12)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-Methylimidazo[2,1-b]thiazole-5-methanol (FIG. C-5) (0.9 g) in DMF (10 mL) was diluted with toluene (200 mL), treated with MnO2 (3.0), and azeotropically distilled for 1.5 hours. The suspension was filtered and the filtrate was concentrated to 10 mL. The concentrate was diluted with ice water and the precipitated 3-Methylimidazo[2,1-b]thiazole-5-carboxaldehyde (FIG. C-6) (0.665 g) was filtered. An aliquot (225 mg) was recrystallized from ethyl acetate-hexane to yield pure 3-Methylimidazo[2,1-b]thiazole-5-carboxaldehyde (FIG. C-6) (202 mg), m.p. 163-165°.
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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